molecular formula C21H36O2 B7803778 Methyl 11,14,17-eicosatrienoate CAS No. 207615-39-2

Methyl 11,14,17-eicosatrienoate

Cat. No.: B7803778
CAS No.: 207615-39-2
M. Wt: 320.5 g/mol
InChI Key: XQAVRBUXEPJVRC-JSIPCRQOSA-N
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Description

cis-11,14,17-Eicosatrienoic acid methyl ester (C20:3n3) is a polyunsaturated fatty acid methyl ester (FAME) with a 20-carbon chain and three cis-configured double bonds at positions 11, 14, and 15. Its molecular formula is C₂₁H₃₆O₂, with a molecular weight of 320.51 g/mol . This compound is classified as an omega-3 (n-3) fatty acid derivative due to the terminal double bond location at the third carbon from the methyl end.

Properties

IUPAC Name

methyl (11E,14E,17E)-icosa-11,14,17-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVRBUXEPJVRC-JSIPCRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-88-7, 207615-39-2
Record name Methyl 11,14,17-eicosatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl eicosatrienoate, (11E,14E,17E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL EICOSATRIENOATE, (11E,14E,17E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux to yield cis-11,14,17-eicosatrienoic acid and methanol .

    C21H36O2+H2OH+C20H32O2+CH3OH\text{C}_{21}\text{H}_{36}\text{O}_{2} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{20}\text{H}_{32}\text{O}_{2} + \text{CH}_3\text{OH}
  • Basic Hydrolysis (Saponification) :
    Reacts with sodium hydroxide (NaOH) to form the sodium salt of the acid :

    C21H36O2+NaOHC20H31O2Na++CH3OH\text{C}_{21}\text{H}_{36}\text{O}_{2} + \text{NaOH} \rightarrow \text{C}_{20}\text{H}_{31}\text{O}_2^-\text{Na}^+ + \text{CH}_3\text{OH}

Hydrogenation

Catalytic hydrogenation reduces the double bonds to single bonds:

  • Full Hydrogenation :
    In the presence of H₂ and palladium on carbon (Pd/C), all three double bonds are saturated, yielding methyl eicosanoate :

    C21H36O2+3H2Pd/CC21H42O2\text{C}_{21}\text{H}_{36}\text{O}_{2} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{21}\text{H}_{42}\text{O}_{2}
  • Partial Hydrogenation :
    Controlled conditions (e.g., lower H₂ pressure or shorter reaction time) may selectively reduce one or two double bonds, producing mono- or di-unsaturated derivatives .

Oxidation Reactions

The triene system is susceptible to oxidation:

Enzymatic Transformations

  • Lipase-Catalyzed Reactions :
    Microbial or pancreatic lipases hydrolyze the ester bond in aqueous media, releasing the free acid .

  • Elongation/Desaturation Inhibition :
    The parent acid (cis-11,14,17-eicosatrienoic acid) is reported to inhibit fatty acid elongation and desaturation in metabolic pathways, suggesting potential regulatory roles in lipid biosynthesis .

Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol) under acidic or basic catalysis, producing ethyl or other alkyl esters :

C21H36O2+C2H5OHH+C20H31O2C2H5+CH3OH\text{C}_{21}\text{H}_{36}\text{O}_{2} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_{20}\text{H}_{31}\text{O}_2\text{C}_2\text{H}_5 + \text{CH}_3\text{OH}

Polymerization

The conjugated triene system may participate in radical-initiated polymerization under UV light or initiators (e.g., peroxides), forming cross-linked polymers. This reactivity is inferred from analogous unsaturated FAMEs .

Scientific Research Applications

Antimicrobial Properties

Cis-11,14,17-eicosatrienoic acid methyl ester exhibits notable antibacterial and antifungal properties. Research indicates that it can inhibit the growth of various microbial strains, making it a candidate for developing natural antimicrobial agents. Specifically, studies have shown its effectiveness against pathogenic bacteria and fungi, including Candida species .

Antioxidant Effects

This compound has been linked to the modulation of oxidative stress within cells. Its role in reducing reactive oxygen species (ROS) suggests potential applications in preventing oxidative damage associated with various diseases. By influencing cellular pathways related to oxidative stress, it may contribute to cellular health and longevity .

Functional Food Ingredient

Due to its beneficial properties, cis-11,14,17-eicosatrienoic acid methyl ester is being investigated as a functional ingredient in food products. Its incorporation could enhance the nutritional profile of foods by providing essential fatty acids that support cardiovascular health and immune function .

Case Studies

StudyFindingsApplication
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.Potential use in food preservation and as a natural antimicrobial agent .
Oxidative Stress Modulation Showed reduction in ROS levels in cultured cells exposed to oxidative stress.Possible therapeutic application in oxidative stress-related conditions .
Nutritional Enhancement Evaluated as an additive in functional foods for its health benefits.Development of health-promoting food products .

Research Insights

Recent research has highlighted the importance of unsaturated fatty acids like cis-11,14,17-eicosatrienoic acid methyl ester in cellular functions and disease prevention. The compound's ability to modulate inflammation and oxidative stress markers positions it as a valuable subject for further investigation in both clinical and nutritional sciences.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in double bond positions, chain length, and omega classification (n-3 vs. n-6):

Compound Name Structure (Carbon:Double Bonds) Omega Class Key Features
cis-11,14,17-Eicosatrienoic acid methyl ester C20:3n3 n-3 Three cis double bonds; dominant in jatropha oil .
cis-8,11,14-Eicosatrienoic acid methyl ester C20:3n6 n-6 Double bonds at Δ8,11,14; precursor to arachidonic acid .
α-Linolenic acid methyl ester (ALA) C18:3n3 n-3 Shorter chain (18 carbons); essential dietary fatty acid .
Eicosapentaenoic acid methyl ester (EPA) C20:5n3 n-3 Five double bonds; anti-inflammatory properties .
Methyl linoleate C18:2n6 n-6 Two double bonds; abundant in soybean oil .
Physicochemical Properties

The chain length and degree of unsaturation influence properties critical for industrial and biological applications:

Property cis-11,14,17-Eicosatrienoic Methyl Ester Methyl Linoleate (C18:2n6) EPA Methyl Ester (C20:5n3)
Viscosity (25°C) Higher (jatropha-derived biodiesel) Lower (soybean oil) Lower due to high unsaturation .
Oxidative Stability Moderate (3 double bonds) Low (2 double bonds) Very low (5 double bonds) .
Melting Point Not reported -35°C -54°C

Biodiesel Relevance :

  • Jatropha oil, rich in cis-11,14,17-eicosatrienoic methyl ester, exhibits higher viscosity and flash point than soybean oil (dominated by methyl linoleate) due to longer carbon chains .
Analytical Differentiation

Gas Chromatography (GC) Retention Times :

  • cis-11,14,17-Eicosatrienoic methyl ester: 35.3 min .
  • EPA methyl ester : 36.8 min .
  • Methyl linoleate: ~20–22 min (varies by method) .

Biological Activity

Introduction

Cis-11,14,17-Eicosatrienoic acid methyl ester (C20:3n-3), a polyunsaturated fatty acid methyl ester derived from microalgal biomass, has garnered attention for its diverse biological activities. This article delves into its antibacterial and anti-inflammatory properties, as well as its role in cellular mechanisms related to oxidative stress.

  • Molecular Formula : C21H36O2
  • Molecular Weight : 316.52 g/mol
  • CAS Number : 55682-88-7

Structure

Cis-11,14,17-Eicosatrienoic acid methyl ester features a long hydrocarbon chain with three double bonds, contributing to its fluidity and reactivity in biological systems.

Antibacterial and Antifungal Properties

Research indicates that cis-11,14,17-eicosatrienoic acid methyl ester exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. A study highlighted its effectiveness in reducing microbial resistance mechanisms, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of cis-11,14,17-Eicosatrienoic Acid Methyl Ester

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Effects

As a polyunsaturated fatty acid, cis-11,14,17-eicosatrienoic acid methyl ester is involved in the modulation of inflammatory responses. It acts as a precursor for eicosanoids, which play crucial roles in inflammation and immune responses. The fatty acid can be liberated from cell membranes and converted into various eicosanoids through enzymatic pathways involving phospholipase A2 and cyclooxygenase .

Oxidative Stress Mitigation

Cis-11,14,17-eicosatrienoic acid methyl ester has been shown to mitigate oxidative stress by regulating reactive oxygen species (ROS) levels within cells. This property is essential for maintaining cellular integrity and function .

Figure 1: Mechanism of Action in Oxidative Stress Regulation

Mechanism of Action (This is a placeholder for illustrative purposes.)

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various fatty acids including cis-11,14,17-eicosatrienoic acid methyl ester. The results demonstrated its potential as an effective antimicrobial agent against pathogenic microorganisms. The study utilized GC-MS analysis to identify the bioactive compounds present in cyanobacterial extracts that contributed to this activity .

Clinical Implications

The anti-inflammatory properties of cis-11,14,17-eicosatrienoic acid methyl ester suggest its potential use in clinical settings for conditions associated with chronic inflammation. Research indicates that dietary supplementation with this fatty acid may improve outcomes in cardiovascular diseases by modulating inflammatory pathways .

Q & A

Q. How can the structure of cis-11,14,17-eicosatrienoic acid methyl ester be confirmed using analytical techniques?

To confirm the structure, use gas chromatography (GC) coupled with polar or ionic liquid capillary columns to separate isomers based on retention indices. Compare retention times with certified standards (e.g., TraceCERT® mixtures) . Mass spectrometry (MS) can validate molecular weight (320.51 g/mol) and fragmentation patterns, while infrared (IR) analysis post-GC helps confirm double-bond positions .

Q. What are the recommended storage conditions to ensure the stability of cis-11,14,17-eicosatrienoic acid methyl ester?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) to prevent oxidation . Avoid exposure to moisture and air, as the compound is sensitive to photodegradation and auto-oxidation.

Q. How should researchers handle discrepancies in reported molecular weight or spectral data for this compound?

Cross-validate using certified reference materials (CRMs) and replicate analyses with GC-MS or high-resolution MS. Compare data against databases like NIST Standard Reference Data, which provides validated Kovats retention indices and spectral libraries .

Advanced Research Questions

Q. What methodological challenges arise when separating cis-11,14,17-eicosatrienoic acid methyl ester from positional isomers using GC?

Challenges include resolving overlapping peaks of ω-3 (C20:3n3) and ω-6 (C20:3n6) isomers. Optimize column selection (e.g., ionic liquid columns like SLB-IL111) and temperature programs (e.g., isothermal at 180°C or gradient ramping) to enhance resolution. Use internal standards (e.g., methyl heneicosanoate) for retention time alignment .

Q. How can researchers quantify this compound in complex biological matrices like plant lipids or microbial extracts?

Employ GC with flame ionization detection (FID) and internal standardization (e.g., methyl tridecanoate). Validate methods using spiked recovery experiments in matrices such as plant tissues or algal biomass. For trace levels, use GC-MS in selected ion monitoring (SIM) mode targeting m/z 320.5 .

Q. What are the implications of inconsistent retention indices reported across GC methods?

Variability arises from column polarity (e.g., non-polar vs. polar phases) and temperature programs. Standardize protocols using CRMs and publish retention indices with column specifications (e.g., HP-88 or SP-2560). Replicate conditions from peer-reviewed studies, such as those in lipidomics or biofuel research .

Q. How does cis-11,14,17-eicosatrienoic acid methyl ester contribute to lipid profiling in plant-microbe interaction studies?

In symbiotic systems (e.g., endophytic fungi and plants), its accumulation correlates with stress responses. Use GC-based lipidomics to track changes under treatments like phosphate limitation or fungal colonization. Normalize data to fresh weight (μg/g FW) and statistically analyze fold changes .

Q. In biofuel research, how is this compound analyzed for energy content or combustion properties?

Analyze lipid extracts from feedstocks (e.g., Chromulina freiburgensis) via GC-FID to quantify its abundance. Correlate with thermogravimetric analysis (TGA) to assess pyrolysis behavior or bomb calorimetry for energy yield .

Q. What metabolic pathways involve cis-11,14,17-eicosatrienoic acid methyl ester in microbial systems?

It is a precursor in ω-3 polyunsaturated fatty acid (PUFA) biosynthesis. Study pathways using isotopic tracing (e.g., ¹³C-labeled acetate) in oleaginous microbes or gene knockout models targeting Δ5/Δ6 desaturases. Pair with LC-MS/MS for pathway flux analysis .

Q. How can researchers mitigate oxidative degradation during experimental workflows?

Add antioxidants (e.g., BHT) to extraction solvents, perform derivatization (methylation) under nitrogen, and minimize sample exposure to light. Validate stability via accelerated aging tests at 4°C and -20°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 11,14,17-eicosatrienoate
Reactant of Route 2
Reactant of Route 2
Methyl 11,14,17-eicosatrienoate

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